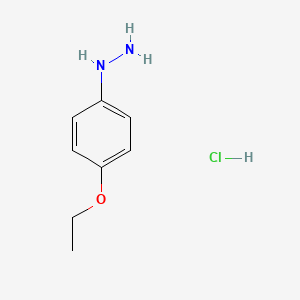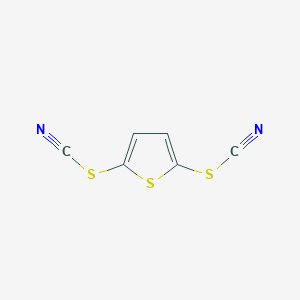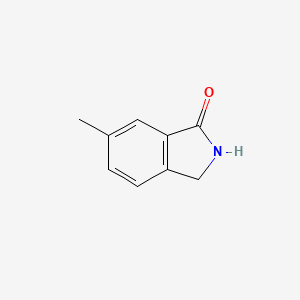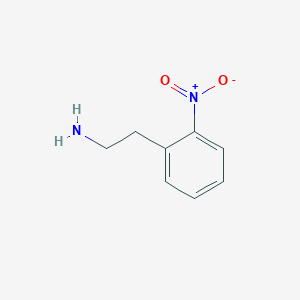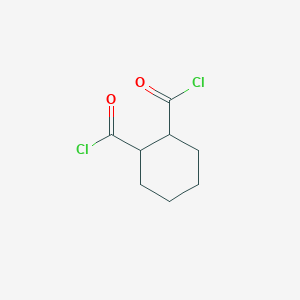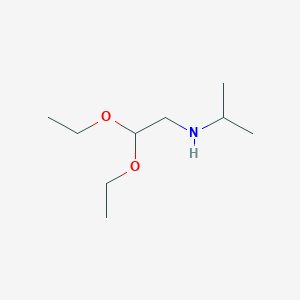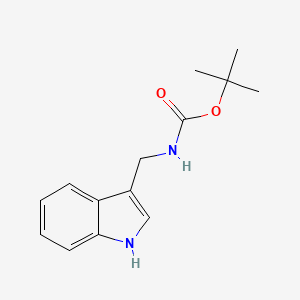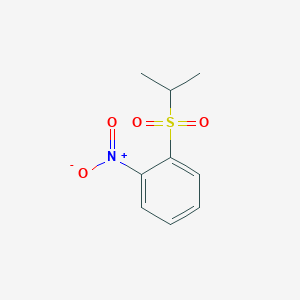
2,4-Dichloro-5-methylpyridine
概要
説明
2,4-Dichloro-5-methylpyridine is a unique chemical compound with the empirical formula C6H5Cl2N . It has a molecular weight of 162.02 . This compound is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of this compound involves a solution of phosphorus oxychloride in dichloromethane added to a mixture of 2-chloro-5-methylpyridine 1-oxide and triethylamine in dichloromethane at 0 ℃ . After stirring for 2 hours, the mixture is reacted at room temperature for 24 hours .Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringClC1=CC (Cl)=NC=C1C . The InChI key for this compound is DUPJNQNLAKJWKU-UHFFFAOYSA-N . Chemical Reactions Analysis
2,4-Dichloro-5-methylpyrimidine is used in the synthesis of (2-chloro-6-methyl-pyrimidin-4-yl)-(2,3-dihydro-benzothiazol-6-yl)-amine . It can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . This reaction requires the solvent dioxane .Physical And Chemical Properties Analysis
This compound is a colorless liquid . It has a molecular weight of 162.01 g/mol . It is slightly soluble in water . The compound should be stored in a cool, dark, and well-ventilated place .科学的研究の応用
Preparation and Purification Methods
The preparation of 2,4-Dichloro-5-methylpyridine involves several methods, including chlorination reactions and distillation techniques. Research by Zhao Bao (2003) reviewed multiple preparation approaches from 3-methylpyridine N-oxide using various chlorinating reagents, demonstrating the versatility in synthesizing this compound. The methodologies underscore the importance of achieving high purity levels for subsequent applications, with some methods yielding products with purity surpassing 99% Su Li, 2005.
Chemical Functionalization and Reactivity
Significant research has focused on the selective functionalization of dichloropyridines, including this compound. E. Marzi, A. Bigi, and M. Schlosser (2001) explored strategies for the selective functionalization at various sites of dichloropyridines, highlighting the compound's versatility as a reactant for further chemical modifications. These modifications are crucial for creating specific compounds with desired properties for use in pharmaceuticals and agrochemicals.
Application in Pesticides and Agrochemicals Synthesis
This compound serves as an intermediate in synthesizing various pesticides and agrochemicals. Research on synthesizing key intermediates like 2,3-Dichloro-5-trifluoromethylpyridine from 3-methylpyridine illustrates the role of this compound derivatives in producing insecticides and herbicides Chen Mei-ling, 2003. Furthermore, the synthesis routes of several 3-methylpyridine derivatives, including the chloro and trifluoromethyl pyridines, were discussed by Yang Yi (2005), emphasizing their application as intermediates in pesticide development.
Advanced Materials and Chemical Research
The compound also finds applications in the development of advanced materials and in detailed chemical research. Studies on the structure, vibrational, electronic, and NMR analyses of related chloro-nitropyridines and methylpyridines provide insights into their physical and chemical properties, contributing to material science and chemical synthesis G. Velraj, S. Soundharam, C. Sridevi, 2015.
Safety and Hazards
2,4-Dichloro-5-methylpyridine is toxic if swallowed . It causes serious eye damage and skin irritation . It may also cause respiratory irritation . The compound should be handled with protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .
作用機序
Target of Action
2,4-Dichloro-5-methylpyridine is primarily used as a pharmaceutical intermediate . It’s often used in the synthesis of other compounds, which then interact with biological targets.
Mode of Action
The mode of action of this compound is largely dependent on the compounds it’s used to synthesize. For instance, it’s used in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . In this reaction, the compound interacts with a metal catalyst and other organic groups to form new bonds .
生化学分析
Biochemical Properties
2,4-Dichloro-5-methylpyridine plays a significant role in biochemical reactions, particularly in the synthesis of other chemical compounds. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of more complex molecules. For instance, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine . The nature of these interactions often involves the formation of covalent bonds, which are crucial for the stability and functionality of the resulting compounds.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of certain genes involved in metabolic pathways, thereby impacting the overall metabolic flux within the cell . Additionally, this compound can affect cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, leading to either inhibition or activation of their functions. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to changes in its effects on cellular function . Long-term exposure to this compound has been observed to cause alterations in cellular metabolism and gene expression, highlighting the importance of monitoring its stability in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic flux . Toxic or adverse effects have been observed at high doses, indicating the importance of determining the appropriate dosage for experimental and therapeutic purposes.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion into other chemical compounds. For instance, it can be metabolized by specific enzymes to produce intermediates that participate in further biochemical reactions . These interactions can affect the overall metabolic flux within the cell, leading to changes in metabolite levels and cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, influencing its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for determining its effects on cellular processes and developing effective therapeutic strategies.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell. These localization patterns can affect the compound’s activity and function, influencing its interactions with other biomolecules and its overall impact on cellular processes . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and developing targeted therapeutic approaches.
特性
IUPAC Name |
2,4-dichloro-5-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUPJNQNLAKJWKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30505457 | |
| Record name | 2,4-Dichloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56961-78-5 | |
| Record name | 2,4-Dichloro-5-methylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30505457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dichloro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,11-Dihydrodibenzo[b,e]thiepin-11-amine](/img/structure/B1314079.png)
